molecular formula C13H16N2O2S B13255238 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole

4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No.: B13255238
M. Wt: 264.35 g/mol
InChI Key: WTKIBEZBKCCNNW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole hydrochloride is a chemical compound provided for research and development purposes. This benzothiazole derivative is part of a class of heterocyclic compounds known for their significant potential in medicinal chemistry and drug discovery research. The molecular formula for this compound is C13H17ClN2O2S, and it has a molecular weight of 300.80 . It is characterized by a benzothiazole core structure substituted with a methoxy group at the 4-position and a piperidin-4-yloxy moiety at the 2-position, provided as a hydrochloride salt to enhance stability . The compound's structure, featuring a nitrogen-containing piperidine ring, makes it a valuable intermediate or scaffold for the synthesis of more complex molecules. Researchers can explore its applications in various fields, including the design of novel pharmacologically active compounds. Like its structural analogs, such as 4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole, this compound is of interest for screening against biological targets . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all safe laboratory practices when handling this material.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

4-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole

InChI

InChI=1S/C13H16N2O2S/c1-16-10-3-2-4-11-12(10)15-13(18-11)17-9-5-7-14-8-6-9/h2-4,9,14H,5-8H2,1H3

InChI Key

WTKIBEZBKCCNNW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperidin-4-yloxy Substitution: The final step involves the substitution of the benzothiazole core with piperidin-4-yloxy group. This can be done by reacting the methoxylated benzothiazole with piperidine in the presence of a suitable base, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzothiazole core can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of 4-hydroxy-2-(piperidin-4-yloxy)-1,3-benzothiazole.

    Reduction: Formation of 2-(piperidin-4-yloxy)-1,3-dihydrobenzothiazole.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

a) Piperidine/Piperazine Derivatives
  • 2-(Piperidin-4-yloxy)-1,3-benzothiazole (): Lacks the 4-methoxy group but shares the piperidinyloxy substituent.
  • 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (): Features a trifluoromethoxy group at position 6 and a methylpiperazine substituent. The trifluoromethoxy group enhances metabolic stability, while the methylpiperazine increases basicity, influencing sodium channel inhibition .
b) Aryl/Substituted Aryl Groups
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Replaces the piperidinyloxy group with a 4-methoxyphenyl ring. The dihedral angle between the benzothiazole and methoxyphenyl rings (8.76°) suggests partial planarity, which may enhance π-π stacking interactions in protein binding .
  • 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (): Substituted with electron-withdrawing fluorine and trifluoromethyl groups, this derivative showed potent antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting the role of halogen substituents in bioactivity .

Substituent Variations at Position 4

  • 4-(Benzothiazol-2-yl)phenoxy Derivatives (): Compounds like 4-[4-(1,3-benzothiazol-2-yl)phenoxy]benzoic acid (3a) feature carboxylic acid groups at position 4, which may improve solubility but reduce membrane permeability compared to the methoxy group .
  • Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate (): These derivatives exhibit hypoglycemic activity via PTP-1B inhibition, demonstrating the versatility of 4-position modifications for targeting metabolic enzymes .
a) Antimicrobial Activity
  • 2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) (): Showed antifungal activity against C. albicans (MIC = 15.62 µg/ml), attributed to the pyrrolidine side chain’s ability to disrupt fungal membranes .
  • 2-Substituted Oxadiazole-Benzothiazoles (): Demonstrated broad-spectrum antimicrobial activity, with substituents like 4-fluorophenyl enhancing potency .
b) Enzyme Binding and Inhibition
  • 1,3-Benzothiazole derivatives (): Compounds with 4-methoxy groups and thiazolo[5,4-b]pyridine rings (ID 3-6) showed CYP1A1 binding affinity of 39.75 kJ·mol⁻¹, suggesting that bulky substituents may sterically hinder enzyme interactions .
  • 4H-Pyrimido[2,1-b][1,3]benzothiazole-3-carboxylates (): Derivatives with 3,4,5-trimethoxyphenyl groups (Compound G) exhibited anti-inflammatory activity, emphasizing the importance of methoxy positioning in modulating inflammation .

Data Tables

Table 2: Binding Affinities of Benzothiazoles to CYP1A1 ()

Compound ID Substituent Combination Binding Affinity (kJ·mol⁻¹)
ID 3-6 4-Methoxy + thiazolo[5,4-b]pyridine 39.75
ID 4-7 Benzothiazole + prop-2-en-1-yl 43.10
5 2,1,3-Benzoxadiazole 41.84

Key Research Findings

  • Antimicrobial Potency : Alkynyl side chains with cyclic amines (e.g., pyrrolidine, azepane) improve antifungal activity, likely due to increased membrane interaction .
  • Enzyme Interactions : Bulky substituents at position 2 (e.g., thiazolo[5,4-b]pyridine) reduce CYP1A1 binding affinity, suggesting steric hindrance effects .

Biological Activity

4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, and it is substituted with a methoxy group and a piperidin-4-yloxy moiety. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_{2}O_{2}S with a molecular weight of approximately 264.35 g/mol.

Antimicrobial Activity

Research indicates that 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the compound showed notable antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Microorganism MIC (µg/ml) Standard Drug MIC (µg/ml)
S. typhi50100 (ampicillin)
C. albicans250500 (griseofulvin)

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it demonstrated significant cytotoxic effects, inhibiting cell proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, similar to other benzothiazole derivatives known for their anticancer activity.

The biological activity of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole is thought to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways. Ongoing research aims to elucidate these mechanisms further, focusing on how structural modifications influence bioactivity.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study compared the antimicrobial effects of various benzothiazole derivatives, including 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole, showcasing its superior efficacy against resistant bacterial strains .
  • Cancer Cell Line Studies : In a series of experiments on cancer cell lines, the compound was found to induce apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors .

Comparative Analysis with Similar Compounds

The unique structure of 4-Methoxy-2-(piperidin-4-yloxy)-1,3-benzothiazole can be contrasted with other related compounds:

Compound Name Structural Features Unique Characteristics
2-(Piperidin-4-yloxy)-1,3-benzothiazoleLacks methoxy groupUsed as an intermediate in synthesizing deoxycytidine kinase inhibitors.
4-Methoxybenzo[d]thiazoleContains only methoxy and benzothiazoleSimpler structure; less biological activity compared to target compound.
4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochlorideHydrochloride salt formEnhanced solubility; used in various pharmaceutical applications.

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